molecular formula C23H19N7O B2492221 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1172569-90-2

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2492221
CAS No.: 1172569-90-2
M. Wt: 409.453
InChI Key: YOFSOEGRKVWAAV-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that features an indole ring, a pyrazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in the regulation of blood glucose levels . The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors .

Mode of Action

The compound interacts with α-glucosidase in a non-competitive manner . This means it binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity. The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the breakdown of oligosaccharides and disaccharides to α-glucose . This slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream and helping to control blood glucose levels. This mechanism is particularly relevant in the management of type 2 diabetes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one study indicates that a similar compound had a clearance rate of 11.4 mL/min/g and a half-life of 121.6 minutes in liver microsomal assay studies . These properties can impact the compound’s bioavailability and effectiveness.

Result of Action

The primary result of the compound’s action is the reduction of blood glucose levels, which is beneficial in the management of type 2 diabetes . By inhibiting α-glucosidase, the compound slows down the digestion of carbohydrates and the absorption of glucose, helping to control postprandial hyperglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with an indole ring and an oxadiazole ring.

    2-(1H-indol-3-yl)cyclohexan-1-one: An indole derivative with a cyclohexanone moiety.

Uniqueness

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its combination of indole, pyrazole, and pyrimidine rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFSOEGRKVWAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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